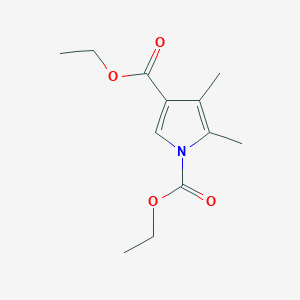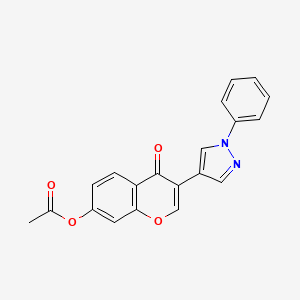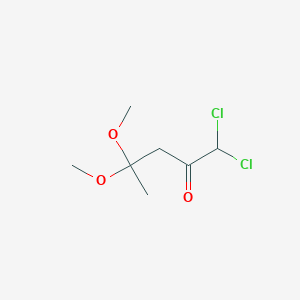
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is a fluorinated organosilicon compound. It is characterized by the presence of a heptafluorodioxane ring and a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane typically involves the reaction of heptafluorodioxane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and reaction control ensures consistent product quality. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Silanols: Formed through oxidation reactions.
Siloxanes: Result from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and durability.
Wirkmechanismus
The mechanism of action of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the electron-withdrawing fluorinated dioxane ring. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,3,3,4,4,5,5-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,4,4,5,5,6,6-Decafluoro-1,4-dioxan-2-yl)(trimethyl)silane
Uniqueness
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
61448-95-1 |
|---|---|
Molekularformel |
C7H9F7O2Si |
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)7(14)6(12,13)15-4(8,9)5(10,11)16-7/h1-3H3 |
InChI-Schlüssel |
XRMQMHJENHEHPM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C(OC(C(O1)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)




![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)


methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
